molecular formula C22H14ClNO7 B4040226 2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate

Cat. No.: B4040226
M. Wt: 439.8 g/mol
InChI Key: HDVOIXOVERXZGR-UHFFFAOYSA-N
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Description

2-[4-(benzoyloxy)phenyl]-2-oxoethyl 2-chloro-4-nitrobenzoate is a useful research compound. Its molecular formula is C22H14ClNO7 and its molecular weight is 439.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0458795 g/mol and the complexity rating of the compound is 665. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Antitumor Activity of Nitrosoureas Nitrosoureas derived from similar chemical structures have been synthesized and evaluated for their antitumor activity against various leukemias and tumors. For example, 4-Benzoyl-1-(2-chloroethyl)-1-nitrosohydrazinecarboxamide and related compounds showed dose-dependent activity against leukemias L1210, P388, and Ehrlich ascites tumor (EAT), with significant inhibition of DNA incorporation in EAT cells. These findings suggest potential therapeutic applications of related compounds in cancer treatment (Gugova et al., 1992).

Serine Protease Inhibition Phenyl esters of 2-benzoylbenzoates have been found to inhibit serine protease enzymes like chymotrypsin and thrombin, indicating potential for the development of new inhibitors based on similar chemical structures for therapeutic and research applications (Jones & Porter, 1999).

Material Science and Chemistry

Solid-State Synthesis Compounds with chloro and nitro substituents have been used as building blocks for solid-phase synthesis of various heterocyclic scaffolds, demonstrating the versatility of these compounds in preparing materials with potential electronic, photonic, or biological applications (Křupková et al., 2013).

Halogen Bonding in Molecular Salts/Cocrystals Studies on 2-Chloro-4-nitrobenzoic acid have revealed insights into halogen bonding's role in crystal stabilization, which could inform the design of molecular materials with tailored physical properties for various applications, including pharmaceuticals and organic electronics (Oruganti et al., 2017).

Properties

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 2-chloro-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO7/c23-19-12-16(24(28)29)8-11-18(19)22(27)30-13-20(25)14-6-9-17(10-7-14)31-21(26)15-4-2-1-3-5-15/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVOIXOVERXZGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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